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Compound of Interest

Compound Name: 2-(Iodomethyl)tetrahydropyran

Cat. No.: B1597143 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of organic molecules is paramount. 2-(Iodomethyl)tetrahydropyran is a valuable

building block in organic synthesis, and its characterization is crucial for ensuring the integrity

of subsequent reaction pathways. This guide provides an in-depth analysis of the ¹H NMR

spectrum of 2-(iodomethyl)tetrahydropyran and a comparative overview of other key

spectroscopic techniques, offering field-proven insights into experimental choices and data

interpretation.

The Central Role of ¹H NMR Spectroscopy in
Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the

structural determination of organic compounds in solution.[1][2] Its ability to provide detailed

information about the chemical environment, connectivity, and stereochemistry of protons

makes it indispensable. For a molecule like 2-(iodomethyl)tetrahydropyran, ¹H NMR allows

for the unambiguous confirmation of the tetrahydropyran ring integrity and the presence and

location of the iodomethyl substituent.

Predicted ¹H NMR Spectrum of 2-
(Iodomethyl)tetrahydropyran
While a fully assigned, peer-reviewed spectrum of 2-(iodomethyl)tetrahydropyran is not

readily available in the literature, we can predict its ¹H NMR spectrum with a high degree of
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confidence based on established principles of chemical shifts and coupling constants for

substituted tetrahydropyrans and iodoalkanes.[3][4] The analysis is performed assuming the

sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

The structure and proton labeling for 2-(iodomethyl)tetrahydropyran are as follows:

Caption: Structure of 2-(iodomethyl)tetrahydropyran with proton numbering.
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Proton(s)

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constants (Hz)

Justification

H7a, H7b 3.1 - 3.3

Doublet of

doublets (dd) or

two doublets

Jgem ≈ 10-12

Hz, Jvic ≈ 5-8 Hz

These protons

are on a carbon

adjacent to an

iodine atom,

which is strongly

deshielding.[3]

They are

diastereotopic

and will split

each other

(geminal

coupling) and the

adjacent H2

proton (vicinal

coupling).

H6a, H6e 3.4 - 4.0 Multiplet (m) - These are the

diastereotopic

protons on the

carbon adjacent

to the ring

oxygen. The

oxygen atom is

highly

electronegative,

causing a

significant

downfield shift.[5]

They will exhibit

complex splitting

due to geminal

coupling and

vicinal coupling
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with the protons

on C5.

H2 3.2 - 3.6 Multiplet (m) -

This proton is on

the carbon

bearing the

iodomethyl group

and is also

adjacent to the

ring oxygen,

leading to a

downfield shift. It

will be split by

the protons on

C3 and the

iodomethyl

protons (H7a,

H7b).
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H3, H4, H5 1.2 - 1.9 Multiplet (m) -

These protons

are on the

carbons of the

tetrahydropyran

ring that are

more distant

from the

electronegative

oxygen and

iodine atoms,

and therefore

resonate at

higher fields

(upfield). Their

signals will be

complex and

likely overlap due

to multiple vicinal

and geminal

couplings.

A Comparative Overview of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 2-
(iodomethyl)tetrahydropyran relies on a combination of spectroscopic methods.[2][6] Each

technique provides a unique piece of the structural puzzle.
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Analytical Technique Information Provided Advantages Disadvantages

¹³C NMR

Spectroscopy

Number of unique

carbon environments

and their electronic

nature.

Provides direct

information about the

carbon skeleton.[7]

Lower sensitivity than

¹H NMR, requiring

longer acquisition

times or more

concentrated

samples.

Mass Spectrometry

(MS)

Molecular weight and

fragmentation pattern,

which can reveal

structural motifs.

High sensitivity,

provides molecular

formula with high-

resolution MS.[8]

Isomeric compounds

can have similar

fragmentation

patterns.

Infrared (IR)

Spectroscopy

Presence of specific

functional groups

based on their

vibrational

frequencies.

Fast and non-

destructive, good for

identifying the

presence of key

functional groups.[9]

Spectra can be

complex, and the

absence of a signal is

often more informative

than its presence.

Predicted ¹³C NMR Data for 2-
(Iodomethyl)tetrahydropyran
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Carbon
Predicted Chemical Shift

(ppm)
Justification

C2 75 - 85

This carbon is attached to both

the ring oxygen and the

iodomethyl group, leading to a

significant downfield shift.

C6 65 - 75

This carbon is adjacent to the

ring oxygen, resulting in a

downfield shift.

C3, C4, C5 20 - 40

These are the alkyl-like

carbons of the tetrahydropyran

ring.

C7 5 - 15

The carbon of the iodomethyl

group is shifted downfield

compared to a methyl group

due to the iodine atom, but the

"heavy atom effect" of iodine

can sometimes lead to

unexpected shielding.[10][11]

Mass Spectrometry Fragmentation Pattern
In mass spectrometry, 2-(iodomethyl)tetrahydropyran is expected to undergo fragmentation

through several key pathways.[12]

[C6H11IO]+•
m/z = 226

[C6H11O]+
m/z = 99Loss of •I

[I]+•
m/z = 127

α-cleavage

[C5H9O]+
m/z = 85

Loss of CH2

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of 2-(iodomethyl)tetrahydropyran.
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The molecular ion peak at m/z = 226 should be observable. A prominent peak at m/z = 99

would correspond to the loss of an iodine radical, a common fragmentation for alkyl halides.[13]

[14] Another significant fragment could be observed at m/z = 127, corresponding to the iodine

cation. Further fragmentation of the tetrahydropyranyl cation (m/z 99) can also occur.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(iodomethyl)tetrahydropyran will be dominated by absorptions from the

C-H and C-O bonds.[5]

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibrational Mode

C-H (alkane) 2850 - 3000 Stretching

C-O-C (ether) 1050 - 1150 Stretching

C-I 500 - 600 Stretching

The most characteristic band for the ether linkage is the strong C-O stretching vibration.[15]

The C-I stretch appears in the fingerprint region and may be difficult to assign definitively.

Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(iodomethyl)tetrahydropyran in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and

shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient

number of scans should be averaged to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with

singlets for each carbon. A longer acquisition time and a greater number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the

¹³C nucleus.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve sample
in CDCl3

Add TMS

Transfer to
NMR tube

Tune and shim
spectrometer

Acquire 1H spectrum Acquire 13C spectrum

Fourier Transform

Phase and baseline
correction

Integrate and
pick peaks

Analysis

Structural Elucidation
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Caption: Workflow for NMR data acquisition and analysis.
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Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance -
ATR)

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the spectrum by passing an infrared beam through the ATR

crystal, which is in contact with the sample.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum.

Conclusion
The structural elucidation of 2-(iodomethyl)tetrahydropyran is most effectively achieved

through a synergistic application of spectroscopic techniques. ¹H NMR provides the most

detailed information regarding the proton framework and stereochemistry. ¹³C NMR

complements this by confirming the carbon skeleton. Mass spectrometry provides crucial

molecular weight and fragmentation data, while IR spectroscopy offers a rapid means of

identifying key functional groups. By integrating the data from these methods, researchers can

confidently verify the structure and purity of this important synthetic intermediate.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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